molecular formula C18H16N6OS2 B4634897 6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine

6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B4634897
M. Wt: 396.5 g/mol
InChI Key: KWOIBTBCGCZSTB-UHFFFAOYSA-N
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Description

6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that features a triazine core substituted with benzothiazole and methoxyphenyl groups

Mechanism of Action

Target of Action

The compound, 6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine, exhibits good binding properties with epilepsy molecular targets such as GABA (A) alpha-1 , glutamate , GABA (A) delta receptors and Na/H exchanger . These targets play a crucial role in the regulation of neuronal excitability and are often implicated in conditions like epilepsy.

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, modulation of GABA and glutamate receptors can influence the GABAergic and glutamatergic neurotransmission pathways , respectively. These pathways are critical for maintaining the balance of excitation and inhibition in the brain, and their dysregulation can lead to seizures .

Result of Action

The compound has been evaluated for anticonvulsant activity using the 6 Hz psychomotor seizure test. The most active compound of the series showed significant protection against seizures in mice . This suggests that the compound’s action on its targets can result in a decrease in seizure activity.

Future Directions

Benzothiazole derivatives continue to be an area of interest in medicinal chemistry due to their wide range of biological activities. Future research may focus on the synthesis of new benzothiazole derivatives and the exploration of their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole moiety, followed by its attachment to the triazine core through a sulfanyl linkage. The methoxyphenyl group is then introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • 6-(1,3-benzothiazol-2-ylsulfanyl)hexanoic acid
  • 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide
  • 7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-bromo-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-(1,3-benzothiazol-2-ylsulfanylmethyl)-2-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6OS2/c1-25-13-8-4-2-6-11(13)20-17-23-15(22-16(19)24-17)10-26-18-21-12-7-3-5-9-14(12)27-18/h2-9H,10H2,1H3,(H3,19,20,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWOIBTBCGCZSTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=NC(=NC(=N2)N)CSC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine
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6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine
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6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine
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6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine
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6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine
Reactant of Route 6
6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine

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